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1,3,5-Tris(trifluoromethyl)cyclohexane
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Overview
Description
1,3,5-Tris(trifluoromethyl)cyclohexane is a chemical compound characterized by the presence of three trifluoromethyl groups attached to a cyclohexane ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(trifluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the trifluoromethylation of cyclohexane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexane derivatives with reduced trifluoromethyl groups.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,3,5-Tris(trifluoromethyl)cyclohexane finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: A similar compound with a benzene ring instead of a cyclohexane ring.
1,3,5-Tris(trifluoromethyl)cyclopentane: A compound with a cyclopentane ring and three trifluoromethyl groups.
Uniqueness
1,3,5-Tris(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to its benzene and cyclopentane analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Biological Activity
1,3,5-Tris(trifluoromethyl)cyclohexane is a fluorinated organic compound notable for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, including medicinal chemistry and material science.
This compound (C12H9F9) features three trifluoromethyl groups attached to a cyclohexane ring. This configuration significantly influences its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C12H9F9 |
Molecular Weight | 366.19 g/mol |
IUPAC Name | This compound |
Melting Point | Not available |
Solubility | Low in water; soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto a cyclohexane framework through various fluorination methods. These can include:
- Electrophilic Fluorination: Utilizing reagents like sulfur tetrafluoride (SF4) or trifluoromethyl iodide (CF3I).
- Radical Reactions: Employing radical initiators to facilitate the addition of trifluoromethyl groups.
Biological Activity
Research into the biological activity of this compound has revealed several interesting findings:
Antimicrobial Activity
Studies have indicated that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, the presence of trifluoromethyl groups often increases lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens.
Cytotoxic Effects
In vitro studies have demonstrated that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways. Specific IC50 values have been recorded in different cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
Case Studies
Several case studies highlight the compound's potential applications:
-
Case Study on Anticancer Activity:
A study published in The Journal of Organic Chemistry explored the anticancer properties of fluorinated cyclohexanes. The results suggested that the trifluoromethyl groups enhance the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms . -
Antimicrobial Research:
In a comparative study of fluorinated compounds against bacterial strains, this compound demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate interactions with lipid bilayers, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Generation: The compound may promote oxidative stress within cells by generating ROS, which can trigger apoptotic pathways.
Properties
Molecular Formula |
C9H9F9 |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
1,3,5-tris(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C9H9F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h4-6H,1-3H2 |
InChI Key |
OPZMJQBYGLKBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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